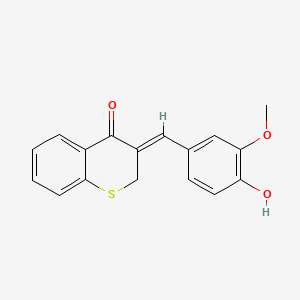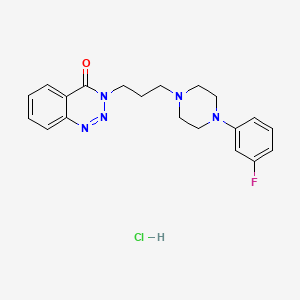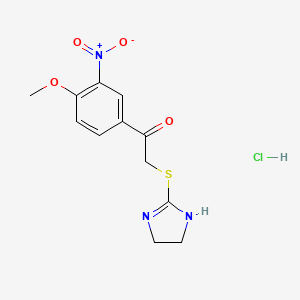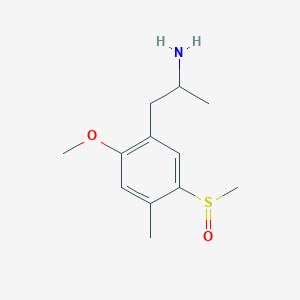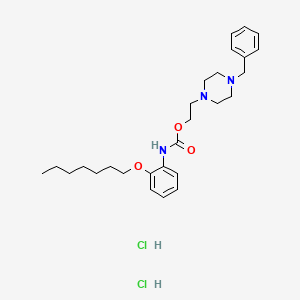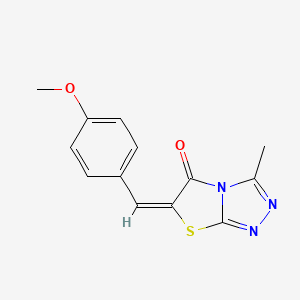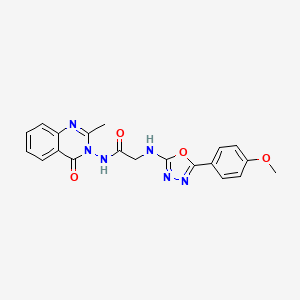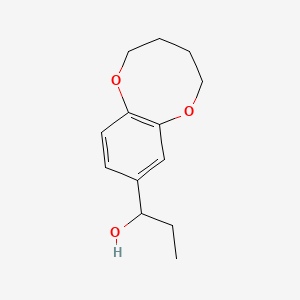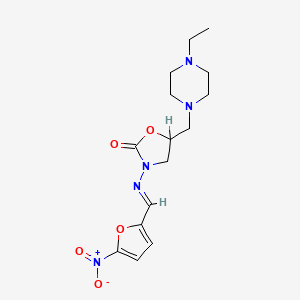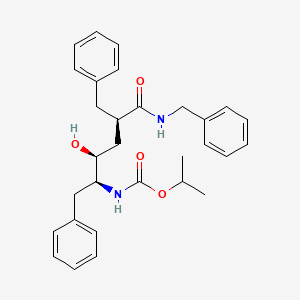
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes multiple phenylmethyl groups and a carbamic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. The specific synthetic route can vary, but generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.
Formation of Amide Bonds: The amide bonds are formed by reacting the protected hydroxyl compound with appropriate amines.
Formation of Ester Bonds: The ester bonds are formed by reacting the intermediate compounds with suitable carboxylic acids or their derivatives.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-[(1S,2S,4R,5R)-4-hydroxybicyclo[3.1.0]hex-2-yl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl]-
Uniqueness
Carbamic acid, ((1S,2S,4R)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)-5-((phenylmethyl)amino)pentyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, including the presence of multiple phenylmethyl groups and the specific stereochemistry of its chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
126409-25-4 |
|---|---|
Formule moléculaire |
C30H36N2O4 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
propan-2-yl N-[(2S,3S,5R)-5-benzyl-6-(benzylamino)-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C30H36N2O4/c1-22(2)36-30(35)32-27(19-24-14-8-4-9-15-24)28(33)20-26(18-23-12-6-3-7-13-23)29(34)31-21-25-16-10-5-11-17-25/h3-17,22,26-28,33H,18-21H2,1-2H3,(H,31,34)(H,32,35)/t26-,27+,28+/m1/s1 |
Clé InChI |
HPURHJQEYJJCSP-PKTNWEFCSA-N |
SMILES isomérique |
CC(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)O |
SMILES canonique |
CC(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


